molecular formula C8H14N2 B1343026 1-Isopentyl-1H-pyrazole CAS No. 847818-51-3

1-Isopentyl-1H-pyrazole

Cat. No. B1343026
M. Wt: 138.21 g/mol
InChI Key: RQCXTQFGXVIBOW-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole is a chemical compound with the IUPAC name 1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 264.18 .


Molecular Structure Analysis

The 1-Isopentyl-1H-pyrazole molecule contains a total of 24 bonds. There are 10 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

1-Isopentyl-1H-pyrazole has a molecular weight of 264.18 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers in the field of medicinal chemistry .

Drug Discovery

Pyrazole derivatives have been used extensively in drug discovery due to their diverse array of pharmaceutical activities . They serve as a fundamental element present in various small molecules .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives have been found to exhibit a diverse array of activities .

Coordination Chemistry

Pyrazole derivatives have applications in coordination chemistry .

Organometallic Chemistry

Pyrazole derivatives are also used in organometallic chemistry .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .

Safety And Hazards

While specific safety data for 1-Isopentyl-1H-pyrazole is not available, pyrazoles in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds have been the focus of significant research due to their diverse structural significance and biological activities . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXTQFGXVIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618924
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-1H-pyrazole

CAS RN

847818-51-3
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KB Temeyer, F Tong, MM Totrov, AP Tuckow, Q Chen… - Parasites & vectors, 2014 - Springer
… were as follows: 1, 2-((2-ethylbutyl)thio)phenyl methylcarbamate; 2, 3-(tert-butyl)phenyl methylcarbamate; 3, 1-(sec- butyl)-1H-pyrazol-4-yl methylcarbamate; 4, 1-isopentyl-1H-pyrazole-…

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